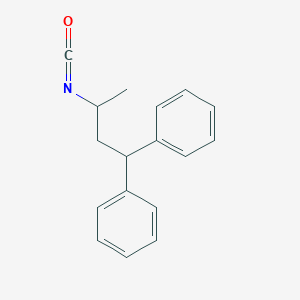

(3-Isocyanato-1-phenylbutyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-Isocyanato-1-phenylbutyl)benzene, also known as this compound, is a useful research compound. Its molecular formula is C17H17NO and its molecular weight is 251.32 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzhydryl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Polymer Chemistry

Reactivity and Polymer Formation

The isocyanate group in (3-Isocyanato-1-phenylbutyl)benzene is highly reactive, enabling it to participate in polymerization reactions. This compound can react with polyols to form polyurethane materials, which are widely used in coatings, foams, and elastomers. The incorporation of this isocyanate into polymer matrices can enhance properties such as flexibility, durability, and thermal resistance.

| Property | Description |

|---|---|

| Flexibility | Improved due to the aliphatic chain in the structure |

| Durability | Enhanced resistance to environmental factors |

| Thermal Resistance | Better performance under high-temperature conditions |

Surface Modification

Nanocellulose Functionalization

Research has shown that this compound can be utilized for the surface modification of cellulose and nanocellulose materials. The isocyanate group reacts with hydroxyl groups on cellulose, leading to hydrophobization and improved compatibility with nonpolar matrices. This application is particularly relevant in the production of nanocomposites where cellulose serves as a reinforcing agent.

Case Study: Hydrophobic Nanocomposites

In a study involving the modification of cellulose with various isocyanates, including this compound, it was found that the resulting composites exhibited significantly reduced water absorption rates compared to untreated cellulose. This property enhances their applicability in packaging and construction materials, where moisture resistance is critical .

Biological Interactions

Toxicological Studies

The biological activity of this compound has been investigated due to its potential toxic effects. Studies indicate that exposure to aromatic isocyanates can lead to respiratory issues and skin sensitization. The compound's ability to interact with proteins and nucleic acids raises concerns regarding its allergenic properties.

| Biological Effect | Description |

|---|---|

| Respiratory Issues | Potential for inducing asthma-like symptoms |

| Skin Sensitization | Risk of allergic reactions upon dermal exposure |

| Cellular Interaction | Reactivity with cellular components leading to oxidative stress |

Industrial Applications

Resin Formulations

this compound can be incorporated into resin formulations for adhesives and sealants. Its reactivity allows for cross-linking with other components, enhancing the mechanical properties of the final product. This application is particularly valuable in construction and automotive industries where strong bonding agents are required.

特性

CAS番号 |

132195-06-3 |

|---|---|

分子式 |

C17H17NO |

分子量 |

251.32 g/mol |

IUPAC名 |

(3-isocyanato-1-phenylbutyl)benzene |

InChI |

InChI=1S/C17H17NO/c1-14(18-13-19)12-17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,17H,12H2,1H3 |

InChIキー |

WGECOIGIJGJVHO-UHFFFAOYSA-N |

SMILES |

CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)N=C=O |

正規SMILES |

CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)N=C=O |

同義語 |

N-(1-methyl-3,3-diphenylpropyl)isocyanate NMDPI |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。